molecular formula C14H11ClO B571278 2-Benzyl-5-chlorobenzaldehyde CAS No. 1292302-63-6

2-Benzyl-5-chlorobenzaldehyde

Cat. No. B571278
CAS RN: 1292302-63-6
M. Wt: 230.691
InChI Key: UMRIIVRZMQPJBG-UHFFFAOYSA-N
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Description

2-Benzyl-5-chlorobenzaldehyde is a chemical compound with the molecular formula C14H11ClO . It is an intermediate in the formation of 2-Chloroanthracene .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-5-chlorobenzaldehyde can be analyzed using techniques such as infrared (IR) spectroscopy and density functional theory (DFT) . These techniques allow for spectral investigation and conformational analysis .


Chemical Reactions Analysis

The Cannizzaro reaction, which involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position, could potentially be relevant to 2-Benzyl-5-chlorobenzaldehyde . This reaction typically involves treatment with sodium or potassium hydroxide .


Physical And Chemical Properties Analysis

2-Benzyl-5-chlorobenzaldehyde has a molecular weight of 230.69 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmaceutical Applications

2-Benzyl-5-chlorobenzaldehyde can be used as an intermediate in the synthesis of various pharmaceuticals . Its unique chemical properties and reactivity make it a versatile reagent, enabling researchers to explore the creation of novel drugs with tailored characteristics .

Agrochemical Applications

In addition to its pharmaceutical applications, 2-Benzyl-5-chlorobenzaldehyde can also be used in the synthesis of various agrochemicals . Its unique reactivity can be harnessed to create compounds that are effective in pest control and crop protection .

Chemical Synthesis

2-Benzyl-5-chlorobenzaldehyde is a valuable tool in the realm of chemical synthesis . It can be used as a reagent in various chemical reactions, enabling the creation of novel materials and compounds .

Gas Chromatographic Determination

2-Benzyl-5-chlorobenzaldehyde can be used in the development of methods for the gas chromatographic determination of benzaldehyde in injectable pharmaceutical formulations . This involves the use of solid-phase microextraction coupled with a gas chromatography–flame ionization detector .

Electrochemical Oxidation

2-Benzyl-5-chlorobenzaldehyde can be used in electrochemical oxidation reactions . These reactions are important for the preparation of high-value-added compounds, such as ketones, esters, amides, and aldehydes, from simple and readily available alkanes .

C-N Bond Cleavage

2-Benzyl-5-chlorobenzaldehyde can be used in the oxidative cleavage of C-N bonds . This method selectively oxidatively cleaves the C-N bond without the need for metal catalysts or external oxidants .

Safety and Hazards

While specific safety data for 2-Benzyl-5-chlorobenzaldehyde was not found, related compounds such as 2-Chlorobenzaldehyde are known to be combustible and corrosive . They can cause severe skin burns and eye damage .

properties

IUPAC Name

2-benzyl-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-14-7-6-12(13(9-14)10-16)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRIIVRZMQPJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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